5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid, methyl ester
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Overview
Description
5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid, methyl ester is a compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid, methyl ester typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4 . Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction is usually carried out at room temperature, and the resulting oxazolines can be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
In industrial settings, the synthesis of oxazolines and their oxidation to oxazoles can be performed under flow conditions. This method involves the use of a packed reactor containing commercial manganese dioxide, which allows for the continuous production of the desired compound . The flow synthesis approach offers several advantages, including improved safety, higher yields, and reduced need for purification .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid, methyl ester can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Manganese dioxide, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, O2 gas.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: The major product formed is the corresponding oxazole.
Reduction: The major products are the reduced forms of the compound, such as alcohols or amines.
Substitution: The major products are the substituted derivatives of the compound.
Scientific Research Applications
5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: This compound is similar in structure and has been studied for its xanthine oxidase inhibitory activity.
Methyl biphenyl-4-carboxylate: Another structurally related compound used in various chemical applications.
Uniqueness
5-Methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylic acid, methyl ester is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
74272-77-8 |
---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-8-10(12(14)15-2)13-11(16-8)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
InChI Key |
YBKQIWQAEPMIFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N=C(O1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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